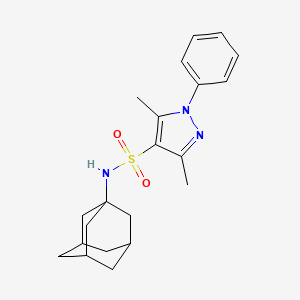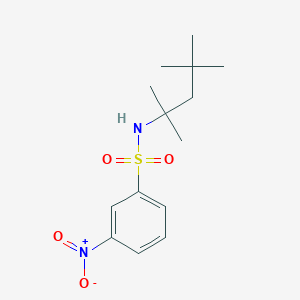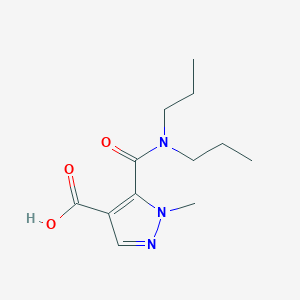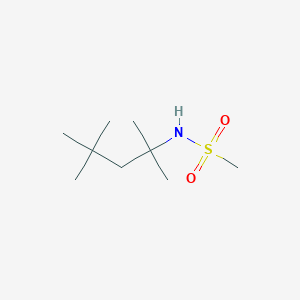
N-(1,1,3,3-tetramethyl-butyl)-methanesulfonamide
描述
N-(1,1,3,3-tetramethyl-butyl)-methanesulfonamide, commonly known as TMBMA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TMBMA is a sulfonamide derivative that has been synthesized through various methods and has been widely used in biochemical and physiological studies.
作用机制
TMBMA inhibits the activity of USP14 by binding to its catalytic domain and blocking its deubiquitinating activity. This leads to the accumulation of ubiquitinated proteins and the activation of the unfolded protein response pathway, which is involved in the cellular response to protein misfolding and stress. TMBMA has been shown to have high selectivity for USP14 over other deubiquitinases, making it a valuable tool for studying the specific role of USP14 in cellular processes.
Biochemical and Physiological Effects:
TMBMA has been shown to have various biochemical and physiological effects in different cell types and animal models. It has been shown to induce apoptosis and inhibit cell proliferation in cancer cells, suggesting its potential as an anticancer agent. TMBMA has also been shown to improve mitochondrial function and reduce oxidative stress in neuronal cells, suggesting its potential as a neuroprotective agent. In addition, TMBMA has been shown to modulate the immune response and reduce inflammation in animal models of inflammatory diseases.
实验室实验的优点和局限性
TMBMA has several advantages for lab experiments, including its high selectivity for USP14, its ability to inhibit USP14 activity in vitro and in vivo, and its availability as a commercial product. However, TMBMA also has some limitations, including its potential toxicity and off-target effects, which need to be carefully evaluated in each experimental setting.
未来方向
TMBMA has great potential for future research in various areas, including cancer, neurodegeneration, and inflammation. Some of the future directions for TMBMA research include the development of more potent and selective USP14 inhibitors, the identification of new targets and pathways regulated by USP14, and the evaluation of TMBMA as a therapeutic agent in animal models of human diseases. TMBMA research may also benefit from the development of new techniques and tools for studying protein degradation and ubiquitination in cells and tissues.
科学研究应用
TMBMA has been widely used in scientific research due to its unique properties. It is a potent and selective inhibitor of the proteasome-associated deubiquitinase USP14, which is involved in protein degradation and has been implicated in various diseases such as cancer, neurodegeneration, and inflammation. TMBMA has been shown to inhibit the activity of USP14 in vitro and in vivo, leading to the accumulation of ubiquitinated proteins and the activation of the unfolded protein response pathway. TMBMA has also been used as a tool to study the role of USP14 in various cellular processes, including autophagy, mitochondrial function, and DNA damage response.
属性
IUPAC Name |
N-(2,4,4-trimethylpentan-2-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO2S/c1-8(2,3)7-9(4,5)10-13(6,11)12/h10H,7H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGWZTQORFEMST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1,3,3-tetramethyl-butyl)-methanesulfonamide | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


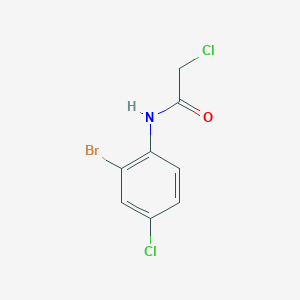
![2-{5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B7459494.png)
![6-bromo-N-cycloheptylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7459500.png)
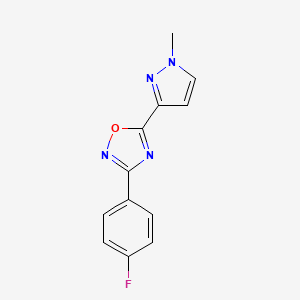
![1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea](/img/structure/B7459517.png)
![4-({[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzoic acid](/img/structure/B7459518.png)
![N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(5-methylfuran-2-yl)methanamine](/img/structure/B7459526.png)
![5-cyclopropyl-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B7459535.png)
